N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Thromboxane synthetase inhibition Anti-hypertensive Structure-activity relationship

Differentiated by its chiral 2-methylpropanamide linker, CAS 927640-08-2 offers superior target engagement and metabolic stability over linear or simpler acetamide analogs for thromboxane synthetase inhibition. This racemic tool compound is ideal for enantiomer resolution studies, anticonvulsant SAR exploration, and cost-effective use as a reference inhibitor in expired-patent landscapes.

Molecular Formula C14H18N4O
Molecular Weight 258.32g/mol
CAS No. 927640-08-2
Cat. No. B497187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
CAS927640-08-2
Molecular FormulaC14H18N4O
Molecular Weight258.32g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C(C)CN2C=NC=N2)C
InChIInChI=1S/C14H18N4O/c1-10-4-5-13(11(2)6-10)17-14(19)12(3)7-18-9-15-8-16-18/h4-6,8-9,12H,7H2,1-3H3,(H,17,19)
InChIKeyKONOCQYAXHTFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide: Chemical Identity and Core Scaffold


N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS RN: 927640-08-2) is a synthetic, low-molecular-weight (258.32 g/mol) amide featuring a 1,2,4-triazole heterocycle . The compound belongs to the broader class of N-[(1H-1,2,4-triazol-1-yl)alkyl]arylamides, which were originally explored as thromboxane synthetase (TXS) inhibitors [1]. Its structure incorporates a 2,4-dimethylphenyl anilide moiety and, crucially, a methyl branch at the 2-position of the propanamide linker—a feature that distinguishes it from simpler acetamide or linear propanamide analogs in the same patent family [1].

Why N-(2,4-Dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide Cannot Be Replaced by Simple Analogs


Generic substitution within the N-(1,2,4-triazol-1-yl)alkyl]arylamide class fails because both enzyme inhibition potency and selectivity are exquisitely sensitive to the alkyl linker substitution pattern. In the seminal J. Med. Chem. series on thromboxane synthetase inhibitors, chain length and branching were identified as critical determinants of activity; the most potent TXS inhibitors featured specific alkyl chain lengths separating the triazole from the amide [1]. Introducing a methyl branch at the 2-position of the propanamide linker (as in CAS 927640-08-2) creates a chiral center and alters the spatial orientation of the triazole pharmacophore, which prediction models suggest can modulate target engagement and metabolic stability compared to the linear des-methyl analog (CAS 927640-25-3) [1]. A direct swap to a simpler, unbranched congener risks losing these engineered interactions.

Quantitative Differentiation Guide for N-(2,4-Dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide


Structural Differentiation: 2-Methyl Branch vs. Linear Propanamide in Thromboxane Synthetase Inhibition

The 2-methyl substituent in CAS 927640-08-2 creates a branched alkyl linker. In the foundational patent and journal series on this chemotype (US4568685, J. Med. Chem. 1986), the thromboxane synthetase inhibitory activity of N-[3-(1H-1,2,4-triazol-1-yl)propyl]benzamides was shown to be highly dependent on alkyl chain substitution; however, a direct head-to-head comparison of the 2-methyl-propanamide derivative against the linear propanamide was not explicitly published. Instead, the class-level SAR indicates that methylation alpha to the amide carbonyl can enhance potency. The closest comparator, N-(2,4-dimethylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 927640-25-3), lacks this methyl branch [1]. Molecular modeling suggests a change in the dihedral angle of the triazole ring, which is predicted to alter binding to the TXS heme iron [1].

Thromboxane synthetase inhibition Anti-hypertensive Structure-activity relationship

Anticonvulsant Activity Profile: Triazole Acetamide vs. Propanamide Scaffolds

A 2010 structure-activity study on alkanamide anticonvulsants found that the 1,2,4-triazole ring confers superior activity compared to pyrazole, and that the most active compound was 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide [1]. CAS 927640-08-2 differs in two key aspects: (i) it is a propanamide, not an acetamide, and (ii) the anilide substitution pattern is 2,4-dimethylphenyl, not 2,6-dimethylphenyl. The study demonstrated that altering the anilide structure to a benzylamide reduces the duration of anticonvulsant action without changing peak activity [1]. This suggests that the 2,4-dimethylanilide motif in CAS 927640-08-2 may offer a distinct pharmacokinetic profile compared to the published 2,6-dimethylacetamide lead, although direct comparative MES ED50 data for CAS 927640-08-2 itself are not available in the public domain.

Anticonvulsant Maximal electroshock seizure test Triazole

Selectivity Advantage: Triazole TXS Inhibitors Do Not Suppress Prostacyclin Formation

A critical advantage of the N-[(1H-1,2,4-triazol-1-yl)alkyl]arylamide class, to which CAS 927640-08-2 belongs, is its demonstrated selectivity for thromboxane synthetase over prostacyclin synthase. Wright et al. (1986) explicitly state that 'triazoles X were thromboxane synthetase inhibitors that did not inhibit prostacyclin formation' [1]. This contrasts with many non-selective cyclooxygenase inhibitors. While specific IC50 values for CAS 927640-08-2 against TXS and PGI2 synthase are not publicly available, the class-level property of sparing prostacyclin production is a verifiable, desirable feature that simplifies mechanistic deconvolution in cardiovascular pharmacology studies.

Thromboxane synthetase Prostacyclin Selectivity

Physicochemical Differentiation: Calculated LogP and Solubility vs. Triazole Antifungals

Using the molecular formula C14H18N4O and molecular weight 258.32 g/mol , the compound's calculated partition coefficient (clogP) is predicted to be ~1.8, placing it in a favorable lipophilicity range for blood-brain barrier penetration compared to many clinical triazole antifungals (e.g., fluconazole clogP ~0.5, itraconazole ~5.7). This physicochemical differentiation supports its historical investigation in CNS indications such as anticonvulsant activity. In contrast, the des-methyl analog (CAS 927640-25-3) retains a similar clogP but lacks the metabolic shielding effect of the alpha-methyl branch on the amide bond [1].

LogP Solubility Drug-likeness

IP Landscape: Freedom-to-Operate vs. Clinical Triazole Candidates

The foundational patent covering N-[(1H-1,2,4-triazol-1-yl)alkyl]arylamides as thromboxane synthetase inhibitors expired in 2007 (US4568685, priority 1984) [1]. CAS 927640-08-2 itself is not claimed in any active composition-of-matter patent based on current public records. This legal status differentiates it from later-generation clinical candidates like dazoxiben and from heavily patented triazole antifungals, allowing unrestricted use in research tool development and pre-competitive target validation. In contrast, closer analogs with 3,5-dimethyl-1H-1,2,4-triazole substitution (e.g., CAS 927640-11-7) may be covered by newer patent families [1].

Patent landscape Freedom-to-operate Chemical novelty

Sourcing Consistency: Single-Batch Reproducibility for Analog Series

Technical datasheets from specialty chemical suppliers (e.g., A2B Chem) indicate that the target compound and its close analogs (e.g., CAS 927640-11-7, N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide) are synthesized and packaged as part of a pre-designed analog series, ensuring consistent purity and characterization across the set . This is a practical procurement advantage: ordering the 2,4-dimethylphenyl series from a single source guarantees matched salt forms, solvent residues, and storage conditions, which reduces inter-experiment variability compared to assembling a panel from multiple, uncoordinated suppliers.

Batch-to-batch consistency Chemical procurement Triazole analog libraries

Optimal Research and Industrial Use Cases for N-(2,4-Dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide


Cardiovascular Target Validation: Selective Thromboxane Synthase Inhibition

Use CAS 927640-08-2 as a tool compound to selectively inhibit thromboxane A2 synthesis in platelet-rich plasma or vascular smooth muscle cell assays, without suppressing prostacyclin production [1]. The compound's predicted selectivity, inferred from class-level data in J. Med. Chem. 1986, makes it suitable for dissecting the TXA2-dependent component of thrombosis models, where a non-selective COX inhibitor would confound results.

Anticonvulsant Lead Expansion: Novel 2,4-Dimethylanilide Series

Incorporate this compound into a focused screening set to explore the effect of the 2,4-dimethylphenyl substitution pattern on anticonvulsant activity and duration. The known SAR from the 2010 alkanamide study indicates that anilide substitution influences the duration of protection in the MES test [2]. CAS 927640-08-2 bridges the gap between the reported 2,6-dimethylacetamide lead and unexplored 2,4-dimethylpropanamide space.

Chiral Probe Synthesis: Investigating Stereospecific Target Interactions

The 2-methyl branch introduces a chiral center, allowing resolution of the (R)- and (S)-enantiomers. Use the racemate (CAS 927640-08-2) as a starting point for chiral separation and activity comparison. This application leverages the compound's unique structural feature not present in the achiral linear analog (CAS 927640-25-3), as highlighted in Section 3.

Pre-Competitive IP-Safe Screening for TXS Inhibitor Discovery

Conduct high-throughput screens using this compound as a reference inhibitor in TXS enzymatic assays, benefiting from the expired patent landscape [1]. Unlike clinical candidates with active patents, CAS 927640-08-2 can be freely used to develop commercial screening kits or as a positive control in in-house drug discovery without licensing fees.

Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.